molecular formula C12H14OS B13184868 2-Methyl-3-(phenylsulfanyl)cyclopentan-1-one

2-Methyl-3-(phenylsulfanyl)cyclopentan-1-one

Cat. No.: B13184868
M. Wt: 206.31 g/mol
InChI Key: JOQURJHEJFJJDI-UHFFFAOYSA-N
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Description

2-Methyl-3-(phenylsulfanyl)cyclopentan-1-one is an organic compound with the molecular formula C₁₂H₁₄OS. It is a cyclopentanone derivative, characterized by a phenylsulfanyl group attached to the third carbon and a methyl group attached to the second carbon of the cyclopentanone ring. This compound is primarily used in research and has various applications in chemistry and related fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(phenylsulfanyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with appropriate reagents to introduce the phenylsulfanyl and methyl groups. One common method involves the use of thiophenol (C₆H₅SH) and a methylating agent in the presence of a base to achieve the desired substitution on the cyclopentanone ring .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(phenylsulfanyl)cyclopentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-3-(phenylsulfanyl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(phenylsulfanyl)cyclopentan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenylsulfanyl group can participate in various interactions, such as hydrogen bonding or hydrophobic interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(phenylsulfanyl)cyclopentan-1-one is unique due to the presence of both the methyl and phenylsulfanyl groups, which confer distinct chemical properties and reactivity. These groups allow for a wide range of chemical modifications and applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C12H14OS

Molecular Weight

206.31 g/mol

IUPAC Name

2-methyl-3-phenylsulfanylcyclopentan-1-one

InChI

InChI=1S/C12H14OS/c1-9-11(13)7-8-12(9)14-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3

InChI Key

JOQURJHEJFJJDI-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC1=O)SC2=CC=CC=C2

Origin of Product

United States

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